![molecular formula C19H20N2O B2645042 3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide CAS No. 852136-24-4](/img/structure/B2645042.png)
3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide
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Overview
Description
Indole derivatives, which may include “3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide”, are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have diverse pharmacological activities .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of indole derivatives can be complex and varies based on the specific compound . The aromatic heterocyclic scaffold of indole derivatives resembles various protein structures .Chemical Reactions Analysis
Indole derivatives have been extensively explored as potential agents for various applications . Some novel synthesized indole bearing compounds have been reported to have potent cell wall inhibition activity .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary based on the specific compound . For example, the molecular formula, yield, melting point, and other properties can be determined through various methods .Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral properties. For instance:
- Benzothiazole-containing benzene sulphonamide and carboxamide derivatives have been evaluated for in vivo anti-inflammatory activity .
Antiviral Activity
Anti-Inflammatory Properties
Nucleating Agent for Conductive Films
Mechanism of Action
The mechanism of action of indole derivatives can vary greatly depending on the specific compound and its intended use . Some indole-based compounds have potential inhibitory activities against distinct targets, including the inhibition of cell wall synthesis, replication, transcription, and translation .
Safety and Hazards
Future Directions
The future directions of research into indole derivatives are promising. The rapid emergence of drug-resistant diseases is a major challenge to be addressed, and identifying novel targets and drug candidates is therefore crucial . Indole scaffolds are currently in clinical trials to treat various diseases .
properties
IUPAC Name |
3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-12-4-6-16(8-13(12)2)19(22)20-11-15-5-7-18-17(10-15)9-14(3)21-18/h4-10,21H,11H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UANLOVAHELYJMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide |
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